Cas no 2447043-00-5 (1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl-)

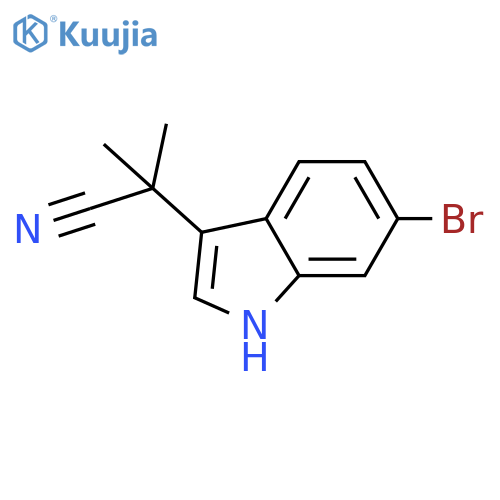

2447043-00-5 structure

商品名:1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl-

1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl-

- 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile

- A-dimethyl-

- 2447043-00-5

- SCHEMBL22122315

- 1H-Indole-3-acetonitrile, 6-bromo-

- A,

- G72367

- CS-0256374

-

- インチ: 1S/C12H11BrN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,1-2H3

- InChIKey: XZPNIOVYKMDALG-UHFFFAOYSA-N

- ほほえんだ: C(C1=CNC2=CC(=CC=C12)Br)(C)(C)C#N

計算された属性

- せいみつぶんしりょう: 262.01056g/mol

- どういたいしつりょう: 262.01056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 39.6Ų

じっけんとくせい

- 密度みつど: 1.477±0.06 g/cm3(Predicted)

- ふってん: 419.6±30.0 °C(Predicted)

- 酸性度係数(pKa): 15.32±0.30(Predicted)

1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01414132-250mg |

2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |

2447043-00-5 | 98% | 250mg |

¥1112.0 | 2023-04-07 | |

| 1PlusChem | 1P027RRP-1g |

2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |

2447043-00-5 | 98% | 1g |

$507.00 | 2024-05-21 | |

| 1PlusChem | 1P027RRP-250mg |

2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |

2447043-00-5 | 98% | 250mg |

$195.00 | 2024-05-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01414132-100mg |

2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |

2447043-00-5 | 98% | 100mg |

¥655.0 | 2023-04-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01414132-1g |

2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |

2447043-00-5 | 98% | 1g |

¥3000.0 | 2023-04-07 | |

| 1PlusChem | 1P027RRP-100mg |

2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |

2447043-00-5 | 98% | 100mg |

$120.00 | 2024-05-21 |

1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl- 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

2447043-00-5 (1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl-) 関連製品

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量